molecular formula C19H22N2O2S B2823634 N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034239-15-9

N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2823634
CAS No.: 2034239-15-9
M. Wt: 342.46
InChI Key: XTTUOWBKSSQDST-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a thiolan-3-yloxy group at position 2 and a 3-phenylpropyl chain at the carboxamide nitrogen (Fig. 1). This compound belongs to a broader class of pyridine-carboxamide derivatives, which are frequently explored in medicinal chemistry for their modularity and bioactivity, particularly in targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-19(21-10-4-7-15-5-2-1-3-6-15)16-8-11-20-18(13-16)23-17-9-12-24-14-17/h1-3,5-6,8,11,13,17H,4,7,9-10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTUOWBKSSQDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of thiolan-3-yloxy and 3-phenylpropyl groups. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(3-Phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Pyridine-4-carboxamide Thiolan-3-yloxy, 3-phenylpropyl ~348.4 (estimated) Potential kinase inhibition (inferred from pyridine-carboxamide class)
N-[(2R)-3-Chloro-2-hydroxypropyl]-2-(cyclobutylamino)pyridine-4-carboxamide Pyridine-4-carboxamide Cyclobutylamino, 3-chloro-2-hydroxypropyl 300.38 Synthetic intermediate for bioactive molecules
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide Acetamide 4-Hydroxyphenyl, 3,3-diphenylpropyl ~377.4 (calculated) Studied for solubility modifications in drug design
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Benzamide 4-Methoxyphenyl, acetate ester ~528.6 (calculated) Peptidomimetic scaffold for protease inhibition

Key Observations :

Pyridine vs.

Sulfur-Containing Moieties : The thiolan-3-yloxy group introduces conformational rigidity and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), distinguishing it from oxygen-based heterocycles like furan or tetrahydropyran in analogues .

Alkyl Chain Modifications : The 3-phenylpropyl chain balances lipophilicity and steric bulk, contrasting with shorter (e.g., methyl) or bulkier (e.g., diphenylpropyl in ) chains that may alter metabolic stability or solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the pyridine ring at position 4 with a carboxamide group via coupling reactions (e.g., using HATU or EDC as coupling agents).
  • Step 2 : Introduction of the thiolan-3-yloxy group at position 2 through nucleophilic substitution or Mitsunobu reactions.
  • Step 3 : Attachment of the 3-phenylpropyl chain via reductive amination or alkylation.
    Critical factors include solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., Pd for cross-coupling) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>98% by reversed-phase C18 columns, using acetonitrile/water gradients).
  • X-ray Crystallography : Optional for absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer :

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation.
  • Solvent Optimization : Test solvents with varying polarities (e.g., DMSO for polar intermediates, toluene for non-polar steps).
  • Catalyst Tuning : Evaluate Pd-, Cu-, or enzyme-catalyzed systems for regioselectivity.
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Cross-Validation : Repeat assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiolan-3-yloxy with oxolane) to identify substituent-specific effects.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay pH .

Q. What computational models are effective for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with kinases or GPCRs. Focus on docking scores and binding poses.
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations to predict resistance profiles .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically replace the 3-phenylpropyl chain with alkyl, aryl, or heteroaryl groups to assess hydrophobicity and steric effects.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and donors (e.g., carboxamide NH) using MOE or Discovery Studio.
  • ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives with improved pharmacokinetics .

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